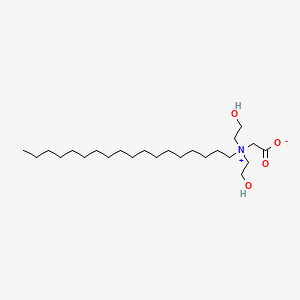
1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which can reduce the surface tension of liquids and enhance the mixing of oil and water. It is commonly used in various industrial applications, including detergents, fabric softeners, and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate typically involves the quaternization of octadecylamine with ethylene oxide, followed by the reaction with acetic acid. The reaction conditions include:
Quaternization: Octadecylamine is reacted with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures (around 80-100°C) and under pressure to facilitate the formation of the quaternary ammonium compound.
Acetylation: The resulting bis(2-hydroxyethyl)octadecylamine is then reacted with acetic acid to form the acetate salt. This reaction is typically carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and dried.
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the quaternary ammonium group back to the tertiary amine.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium chloride or potassium bromide, in aqueous solutions.
Major Products
Oxidation: Oxidation products include various oxygenated derivatives of the original compound.
Reduction: Reduction products include the tertiary amine and other reduced forms of the compound.
Substitution: Substitution reactions yield different quaternary ammonium salts, depending on the anion used.
Applications De Recherche Scientifique
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in cell culture media to improve cell adhesion and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of detergents, fabric softeners, and emulsifiers due to its excellent surfactant properties.
Mécanisme D'action
The mechanism of action of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate involves its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with nonpolar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic substances in aqueous solutions. This property is exploited in various applications, from detergents to drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications.
Sodium dodecyl sulfate: An anionic surfactant with similar properties and uses.
Uniqueness
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic substances makes it particularly valuable in various applications, from industrial formulations to scientific research.
Propriétés
Numéro CAS |
24170-14-7 |
|---|---|
Formule moléculaire |
C24H49NO4 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate |
InChI |
InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26,20-22-27)23-24(28)29/h26-27H,2-23H2,1H3 |
Clé InChI |
QEJSCTLHIOVBLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


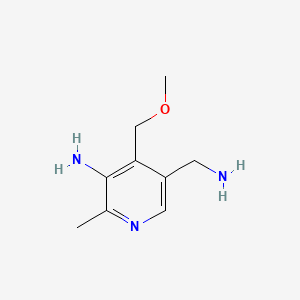
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
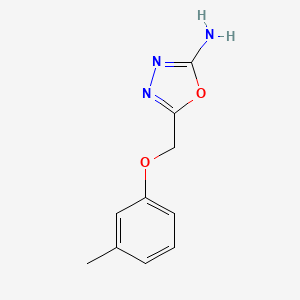
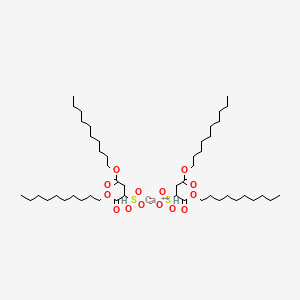

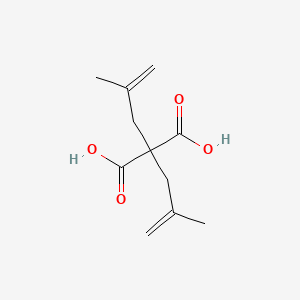

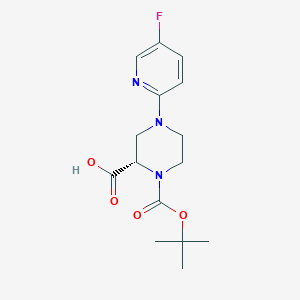
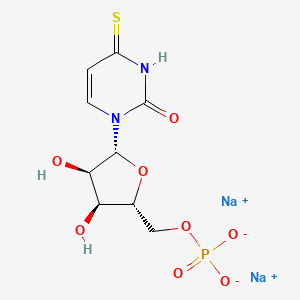
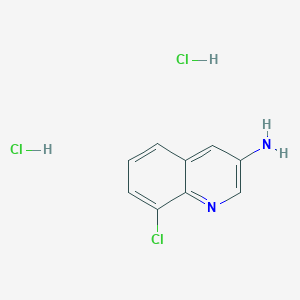
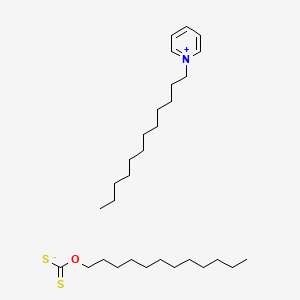
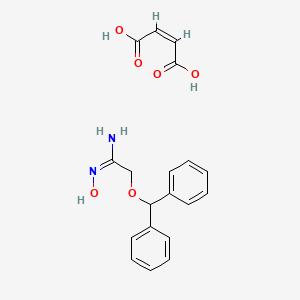
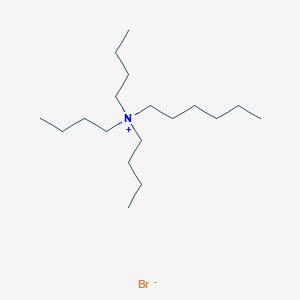
![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
